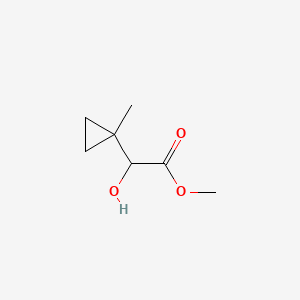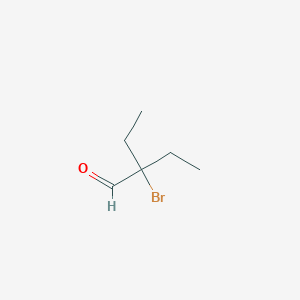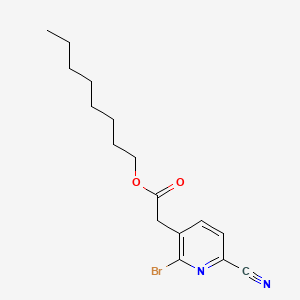
Octyl2-(2-bromo-6-cyanopyridin-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octyl2-(2-bromo-6-cyanopyridin-3-yl)acetate is an organic compound with the molecular formula C16H21BrN2O2. This compound is characterized by the presence of a pyridine ring substituted with bromine and cyano groups, and an octyl ester group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octyl2-(2-bromo-6-cyanopyridin-3-yl)acetate typically involves the esterification of 2-(2-bromo-6-cyanopyridin-3-yl)acetic acid with octanol. The reaction is usually catalyzed by an acid such as p-toluene sulfonic acid and carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
- Substituted pyridine derivatives
- Amines or carboxylic acids from the reduction or oxidation of the cyano group
- Carboxylic acids and alcohols from ester hydrolysis
科学的研究の応用
Octyl2-(2-bromo-6-cyanopyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Octyl2-(2-bromo-6-cyanopyridin-3-yl)acetate involves its interaction with specific molecular targets. The bromine and cyano groups in the pyridine ring can form strong interactions with various biological macromolecules, influencing their function. The ester group can also undergo hydrolysis, releasing the active carboxylic acid which can further interact with biological targets .
類似化合物との比較
Similar Compounds
2-Acetyl-6-bromopyridine: Similar pyridine ring structure with bromine substitution.
Octyl cyanoacetate: Similar ester group with a cyano substitution.
2-Octyl cyanoacrylate: Similar ester and cyano groups but different overall structure.
Uniqueness
Octyl2-(2-bromo-6-cyanopyridin-3-yl)acetate is unique due to the combination of its bromine, cyano, and octyl ester groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
特性
分子式 |
C16H21BrN2O2 |
|---|---|
分子量 |
353.25 g/mol |
IUPAC名 |
octyl 2-(2-bromo-6-cyanopyridin-3-yl)acetate |
InChI |
InChI=1S/C16H21BrN2O2/c1-2-3-4-5-6-7-10-21-15(20)11-13-8-9-14(12-18)19-16(13)17/h8-9H,2-7,10-11H2,1H3 |
InChIキー |
UYGPUPMZYLEGAA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(=O)CC1=C(N=C(C=C1)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


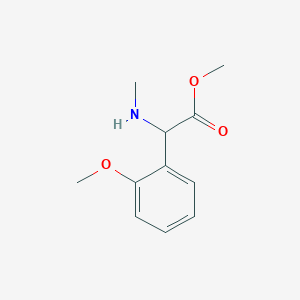
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid](/img/structure/B13519607.png)


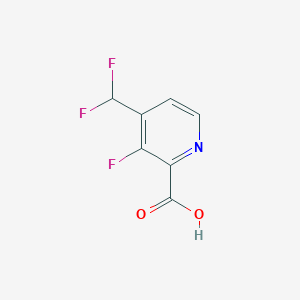
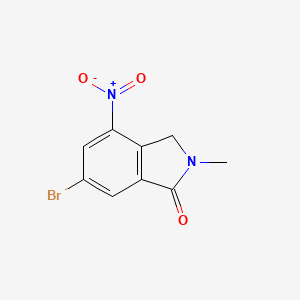
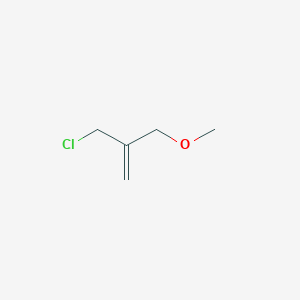
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B13519634.png)
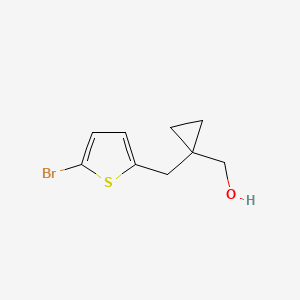

![2-Nitrobicyclo[2.2.1]heptane](/img/structure/B13519649.png)

